![molecular formula C16H17N3O2 B11838640 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of methoxy groups and dimethyl substitutions on the phenyl and pyrazolo[1,5-a]pyrimidine rings, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,5-dimethoxybenzaldehyde with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
CNS Dopamine D2 Receptor Ligands
One of the most notable applications of 2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is its potential as a high-affinity ligand for the central nervous system dopamine D2 receptors. Research has demonstrated that compounds with similar structures can exhibit significant binding affinities to these receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.
- Study Findings : A study synthesized and evaluated several derivatives of related compounds, indicating that modifications in the molecular structure can significantly enhance binding affinity and selectivity towards dopamine receptors .
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. The compound's ability to interact with specific cellular pathways involved in cancer proliferation makes it a candidate for further investigation in oncological research.
- Mechanism of Action : The interaction with glycolytic kinase PGK1 and oxidative stress sensor DJ1 has been linked to telomere length regulation and metabolic dysfunctions associated with cancer . This suggests that this compound could play a role in chemoprevention strategies.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyridine
- 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]triazine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. Additionally, the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine ring contribute to its stability and reactivity .
Biological Activity
2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19N3O2
- Molecular Weight : 299.36 g/mol
- IUPAC Name : this compound
Structural Features
The structure of the compound includes a pyrazolo-pyrimidine core with methoxy groups on the phenyl ring, which are crucial for its biological activity. The presence of dimethyl groups enhances its lipophilicity and potentially improves bioavailability.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound inhibit key signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit enzymes such as BRAF(V600E) and Aurora-A kinase, which are critical in tumor growth and metastasis. A study highlighted that related compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting COX enzymes and pro-inflammatory cytokines.
- Research Findings : In vitro assays have shown that these compounds can reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has also been documented. Compounds in this class have exhibited activity against a range of bacterial strains.
- Case Study : A specific study reported that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at different positions on the pyrazolo-pyrimidine scaffold can lead to variations in potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against specific cancer cell lines |
Variation in methoxy group position | Altered anti-inflammatory activity |
Dimethyl substitution | Enhanced lipophilicity and bioavailability |
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17N3O2/c1-10-5-11(2)19-16(17-10)9-15(18-19)12-6-13(20-3)8-14(7-12)21-4/h5-9H,1-4H3 |
InChI Key |
DESJIRSQUXFUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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